(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid
Description
This compound is a fluorinated and hydroxylated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its stereochemistry (2R,3S,4S) and substituent arrangement confer distinct physicochemical properties, making it a valuable chiral building block in medicinal chemistry and peptide synthesis. This compound is analogous to other Boc-protected pyrrolidine carboxylates but distinguished by its unique substitution pattern .
Properties
Molecular Formula |
C10H16FNO5 |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
(2R,3S,4S)-3-fluoro-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO5/c1-10(2,3)17-9(16)12-4-5(13)6(11)7(12)8(14)15/h5-7,13H,4H2,1-3H3,(H,14,15)/t5-,6+,7-/m0/s1 |
InChI Key |
RORZWVGKOUJCPL-XVMARJQXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@H]1C(=O)O)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable amine and carbonyl compounds.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Flow chemistry techniques and continuous processing methods are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, OsO4, KMnO4
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the fluorine atom can lead to various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism by which (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights (data sourced from Enamine Ltd’s catalog ):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid (Target) | C₁₁H₁₇FNO₅* | ~261.26 | Not provided | 3-fluoro, 4-hydroxyl |
| (2R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | C₁₂H₁₆F₃NO₄ | 299.25 | 1054547-38-4 | 4-trifluoromethyl |
| 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid | C₁₄H₂₄N₂O₄ | 284.36 | Not provided | Azetidine-piperidine fused ring system |
Key Comparisons:
This may enhance aqueous solubility but reduce lipid membrane permeability. Trifluoromethyl Analog (CAS 1054547-38-4): The bulkier, lipophilic trifluoromethyl group at position 4 likely improves metabolic stability and bioavailability due to reduced susceptibility to oxidative degradation .
Molecular Weight and Complexity :
- The target compound (~261 g/mol) is lighter than the trifluoromethyl analog (299 g/mol), suggesting advantages in drug-likeness parameters (e.g., Lipinski’s rules). The azetidine-piperidine hybrid (284 g/mol) occupies an intermediate position but features higher nitrogen content, which may influence basicity.
Synthetic Utility :
- The hydroxyl group in the target compound allows for further functionalization (e.g., glycosylation, phosphorylation), whereas the trifluoromethyl analog is more suited for applications requiring steric hindrance and electron-withdrawing effects.
Research Findings and Implications
- The azetidine-piperidine hybrid’s logP is likely higher due to its aliphatic rings.
- Biological Activity : While specific activity data is absent in the provided sources, structural analogs of these compounds are frequently employed as protease inhibitors or peptidomimetics. The target compound’s hydroxyl group may mimic serine or threonine residues in enzyme substrates.
- Stability : The Boc group in all three compounds enhances stability during solid-phase synthesis, but the trifluoromethyl analog’s resistance to enzymatic cleavage may extend its half-life in biological systems .
Biological Activity
The compound (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid, also known by its CAS number 2211115-90-9, is a pyrrolidine derivative that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and findings from recent research studies.
- Molecular Formula : C₁₀H₁₆FNO₄
- Molecular Weight : 249.24 g/mol
- Structure : The compound features a fluorine atom and a hydroxyl group on the pyrrolidine ring, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the hydroxyl group and the fluorine atom enhances its potential as a bioactive molecule.
Potential Mechanisms
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, including those related to cancer proliferation.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways critical for cellular functions.
In Vitro Studies
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that pyrrolidine derivatives can inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells. This suggests a potential role for (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid in cancer therapy .
Case Studies
- Antitumor Activity : In a murine xenograft model, related compounds showed promising tumor growth inhibition. The mechanism was linked to the modulation of gene expression involved in cell cycle regulation .
- Cytostatic Effects : Compounds similar to (2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid demonstrated cytostatic activity comparable to known HDAC inhibitors .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
